alpha-Butyl-alpha-(2,4-dichlorophenyl)-4H-1,2,4-triazole-4-ethanol
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Overview
Description
2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Attachment of the Dichlorophenyl Group:
Formation of the Hexanol Chain: The final step involves the addition of the hexanol chain through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals due to its triazole moiety, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: Known for its use in treating fungal infections.
Ketoconazole: Used in medicine for its antifungal activity.
Uniqueness
2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol is unique due to its specific chemical structure, which combines the dichlorophenyl group with the triazole ring and hexanol chain. This unique combination may confer specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H17Cl2N3O |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-4-yl)hexan-2-ol |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-9-17-18-10-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3 |
InChI Key |
TVLXRXJTIDQREG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=NN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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